molecular formula C12H17Cl2N3 B2376922 1-(1H-imidazol-4-yl)-3-phenylpropan-2-amine dihydrochloride CAS No. 1423029-50-8

1-(1H-imidazol-4-yl)-3-phenylpropan-2-amine dihydrochloride

Cat. No. B2376922
CAS RN: 1423029-50-8
M. Wt: 274.19
InChI Key: DOKLZMIHZRWEGB-UHFFFAOYSA-N
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Description

“1-(1H-imidazol-4-yl)-3-phenylpropan-2-amine dihydrochloride” is a chemical compound that has been widely used in scientific research. Imidazole, a core component of this compound, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .


Synthesis Analysis

Imidazole, a key component of the compound, was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia . Over the years, there have been a number of preparations published for the synthesis of imidazol-4-ones . The synthesis of imidazole started from the use of glyoxal and formaldehyde in ammonia, producing imidazole as a final product .


Molecular Structure Analysis

Imidazole is a structure that, despite being small, has a unique chemical complexity . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes . It is a nucleus that is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is an amphoteric in nature i.e. it shows both acidic and basic properties .

Scientific Research Applications

Antifungal Activity Against Aspergillus fumigatus

Background: Pulmonary aspergillosis (PA) is a spectrum of respiratory diseases caused by the fungus genus Aspergillus. The disease can range from mild to fatal, depending on the individual’s immune system. The most severe form, invasive aspergillosis (IA), can lead to respiratory failure and multiorgan failure.

Application: The compound (E)-3-[4-(1H-imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one has been synthesized via Claisen–Schmidt condensation. It shows strong antifungal activity against Aspergillus fumigatus, the causative agent of pulmonary aspergillosis. This novel compound is suitable for further anti-aspergillus activity studies .

Future Directions

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . This suggests that “1-(1H-imidazol-4-yl)-3-phenylpropan-2-amine dihydrochloride” and similar compounds could have potential applications in the field of medicinal chemistry.

properties

IUPAC Name

1-(1H-imidazol-5-yl)-3-phenylpropan-2-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3.2ClH/c13-11(7-12-8-14-9-15-12)6-10-4-2-1-3-5-10;;/h1-5,8-9,11H,6-7,13H2,(H,14,15);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOKLZMIHZRWEGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CC2=CN=CN2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1H-imidazol-4-yl)-3-phenylpropan-2-amine dihydrochloride

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